Home > Products > Screening Compounds P31154 > ETOPOSIDE PHOSPHATE
ETOPOSIDE PHOSPHATE -

ETOPOSIDE PHOSPHATE

Catalog Number: EVT-1589636
CAS Number:
Molecular Formula: C29H33O16P
Molecular Weight: 668.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Etoposide phosphate is a water-soluble prodrug derived from etoposide, which is a semi-synthetic derivative of podophyllotoxin. Etoposide is primarily used in the treatment of various cancers, including testicular, lung, and certain pediatric malignancies. Etoposide phosphate enhances the solubility of etoposide, facilitating its administration and bioavailability in clinical settings.

Source and Classification

Etoposide phosphate is synthesized from etoposide, which itself is obtained from the North American mayapple (Podophyllum peltatum) and the Indian species Podophyllum emodi. Etoposide phosphate belongs to the class of topoisomerase II inhibitors, which interfere with DNA replication and repair mechanisms in cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of etoposide phosphate typically involves several methods that enhance its solubility and efficacy. Two significant synthetic routes are:

  1. Phosphorylation of Etoposide: Etoposide can be phosphorylated using phosphorus oxychloride followed by hydrolysis. This method results in the formation of etoposide phosphate through a series of reactions that include the activation of the hydroxyl group on etoposide by forming a phosphate ester .
  2. Direct Phosphorylation: A more efficient method involves direct phosphorylation using diphenyl chlorophosphate. In this process, etoposide reacts with diphenyl chlorophosphate in an appropriate solvent, followed by hydrogenation to remove protecting groups, yielding etoposide phosphate in high yield .
Molecular Structure Analysis

Etoposide phosphate has a complex molecular structure characterized by its phosphate group attached to the 4' position of the etoposide molecule. The chemical formula for etoposide phosphate is C23_{23}H28_{28}O10_{10}P.

Structural Data

  • Molecular Weight: Approximately 493.54 g/mol
  • Structural Features: The structure includes a sugar moiety linked to a phenolic compound, which is critical for its biological activity.
Chemical Reactions Analysis

Etoposide phosphate undergoes various chemical reactions that are essential for its conversion into active forms within biological systems:

  1. Hydrolysis: Upon administration, etoposide phosphate rapidly hydrolyzes to release etoposide, which is the active form that exerts anticancer effects.
  2. Degradation: Under certain conditions (e.g., elevated temperatures), etoposide and its derivatives can degrade, leading to various degradation products that may affect therapeutic efficacy .

The stability of etoposide phosphate can be influenced by environmental factors such as temperature and pH levels, necessitating careful formulation considerations during drug development.

Mechanism of Action

Etoposide acts primarily as a topoisomerase II inhibitor. The mechanism involves:

  1. DNA Interaction: Etoposide binds to the topoisomerase II enzyme-DNA complex, preventing the re-ligation step after double-stranded breaks in DNA are created.
  2. Cell Cycle Effects: This action leads to accumulation of DNA breaks during the late S phase and G2 phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in cancer cells.

The effectiveness of etoposide phosphate depends on its conversion to etoposide and subsequent interaction with topoisomerase II .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Etoposide phosphate typically appears as a white to off-white crystalline powder.
  • Solubility: It is very soluble in water (>100 mg/mL), which enhances its bioavailability compared to etoposide itself, which has limited solubility .

Chemical Properties

  • pKa: The dissociation constant (pKa) for etoposide phosphate is around 9.8, indicating it is weakly acidic.
  • Stability: Etoposide phosphate is stable under normal conditions but can degrade under high temperatures or inappropriate pH levels.
Applications

Etoposide phosphate is primarily used in chemotherapy regimens for various cancers due to its potent cytotoxic effects against rapidly dividing cells. Its water-soluble nature allows for intravenous administration, making it suitable for patients who may have difficulties with oral medications.

Scientific Uses

  1. Cancer Treatment: Etoposide phosphate is utilized in treating testicular cancer, small cell lung cancer, and other malignancies.
  2. Research Applications: It serves as a model compound in studies investigating topoisomerase inhibitors and their mechanisms of action against cancer cells.
Etoposide Phosphate: Historical Development and Rationale for Prodrug Design

Evolution from Podophyllotoxin Derivatives to Synthetic Analogues

The development of etoposide phosphate represents a culmination of decades of research into the cytotoxic properties of podophyllotoxin (PPT), a naturally occurring aryltetralin lignan isolated from Podophyllum peltatum (American mayapple) and related species. Native American tribes traditionally used podophyllin resin—a PPT-rich extract—as a purgative, vermifuge, and topical treatment for venereal warts and snakebites [1] [7]. The compound's antimitotic properties were first scientifically documented in the 1940s, when Kaplan demonstrated its efficacy against condylomata acuminata, while King and Sullivan later identified its mechanism as tubulin polymerization inhibition, analogous to colchicine [1] [8].

Despite PPT's potent cytotoxicity, its clinical utility was severely limited by systemic toxicity (gastrointestinal, neurotoxic, and bone marrow suppression) and poor aqueous solubility. This spurred extensive structural modification campaigns in the 1950s–1970s, spearheaded by Sandoz pharmacologist Hartmann F. Stähelin. Two pivotal transformations converted PPT into viable drug candidates:

  • C4 Epimerization: Inversion of the C4 chiral center from α- to β-configuration yielded epipodophyllotoxin (EPPT), reducing direct tubulin binding but unveiling a novel mechanism.
  • 4'-Demethylation and Glycosidation: Introduction of a glucose moiety at C4 of 4'-demethyl-EPPT produced 4'-demethylepipodophyllotoxin benzylidene glucoside (DEPBG), the precursor to teniposide (VM-26) and etoposide (VP-16) [1] [7] [8].

Table 1: Key Structural Modifications from Podophyllotoxin to Etoposide

CompoundStructural FeaturesPrimary Mechanism
Podophyllotoxin (PPT)C4-α configuration, 4'-O-methyl groupTubulin polymerization inhibition
Epipodophyllotoxin (EPPT)C4-β configurationReduced tubulin affinity
4'-Demethyl-EPPTC4-β configuration, 4'-OH groupTopoisomerase II inhibition precursor
Etoposide (VP-16)C4-β glucoside, 4'-OH groupTopoisomerase II poisoning

Etoposide emerged as a first-generation semisynthetic derivative with a shifted mechanism: instead of tubulin disruption, it stabilizes topoisomerase II-DNA cleavage complexes, preventing DNA relegation and causing lethal double-strand breaks during S/G2 phases. This mechanistic shift was crucial for its FDA approval (1983) for testicular and lung cancers [5] [7].

Pharmaceutical Challenges of Parent Compound Solubility

Etoposide's clinical adoption was hampered by intrinsic physicochemical limitations, primarily its extremely low water solubility (0.1–0.2 mg/mL at physiological pH). This necessitated complex, non-ideal formulations:

  • Organic Solvent Systems: Early intravenous formulations used polysorbate 80 (Tween 80) and polyethylene glycol 400 (PEG 400) or ethanol to solubilize etoposide. These caused significant hypersensitivity reactions (bronchospasm, hypotension) in 1-3% of patients, requiring premedication with antihistamines and corticosteroids [5] [6].
  • Precipitation Risks: Dilution in aqueous infusion solutions (e.g., D5W or saline) could cause etoposide precipitation, particularly at higher concentrations (>0.4 mg/mL), leading to potential microvascular emboli and inconsistent dosing [2] [6].
  • Oral Bioavailability Variability: Etoposide's oral bioavailability averaged 50% but ranged widely (25–75%) due to pH-dependent solubility and efflux by P-glycoprotein. This necessitated high, frequent dosing (e.g., 50 mg/m²/day for 21 days), increasing toxicity risks [5] [9].

Table 2: Solubility and Formulation Challenges of Etoposide vs. Etoposide Phosphate

ParameterEtoposide (VP-16)Etoposide Phosphate
Water Solubility0.1–0.2 mg/mL>40 mg/mL (200-fold increase)
Standard IV FormulationTween 80/PG or ethanolWater-based, surfactant-free
Infusion ConcentrationMax 0.4 mg/mL (risk of precipitation)Up to 20 mg/mL (stable)
Infusion Time30–60 minutes (diluted)5–10 minutes (bolus possible)

These limitations constrained etoposide's dosing flexibility, necessitated prolonged infusions, and increased risks of excipient-mediated toxicity—especially in pediatric and high-dose regimens [6] [9].

Strategic Phosphate Esterification for Enhanced Hydrophilicity

To overcome etoposide's solubility barriers, Bristol-Myers Squibb developed etoposide phosphate (Etopophos®) in the 1990s as a rationally designed water-soluble prodrug. The strategy exploited phosphate esterification: addition of a hydrophilic phosphate group at the 4'-phenolic position of etoposide, transforming it into a negatively charged, highly hydrosoluble molecule (>40 mg/mL) [3] [6].

The prodrug design leveraged key biochemical principles:

  • Rapid In Vivo Activation: Etoposide phosphate is rapidly and quantitatively converted to active etoposide by ubiquitous alkaline phosphatases in blood, liver, and tissues. Clinical studies confirmed complete conversion within 15–30 minutes post-infusion, with etoposide pharmacokinetics mirroring those of IV etoposide [3] [6].
  • Enhanced Formulation Stability: Unlike etoposide, the phosphate ester allowed aqueous solutions stable across pH 2–8. Accelerated stability testing showed <5% degradation after 31 days at 23°C in saline or dextrose solutions stored in PVC bags or syringes [2].
  • Dosing Advantages: Water solubility enabled small-volume bolus injection (e.g., 10 mg/mL over 5 minutes vs. 30–60 minutes for etoposide), reducing chair time for patients and nursing burden [3] [6].

Table 3: Biochemical and Pharmacokinetic Properties of Etoposide Phosphate

PropertyCharacteristicClinical Implication
Molecular Weight588.5 g/mol (vs. 588.6 g/mol for etoposide)Negligible mass difference
Enzymatic ConversionAlkaline phosphatase-mediated hydrolysis (t₁/₂ < 5 min)Rapid bioactivation
BioequivalenceAUC and Cₘₐₓ identical to etoposide after conversionTherapeutically interchangeable
Chemical StabilityStable ≥7 days at 32°C; ≥31 days at 4–23°CFlexible pharmacy preparation

Structurally, the phosphate group acted as a transient hydrophilic vector without altering etoposide's pharmacophore. X-ray crystallography confirmed that the 4'-phosphate does not impede topoisomerase II binding, as enzymatic cleavage occurs before cellular uptake. This design exemplified a successful tripartate prodrug approach (drug–spacer–promoiety), where the phosphate served as a bioreversible promoiety eliminated during activation [6] [9]. The innovation expanded etoposide's utility to high-dose regimens (e.g., stem cell transplantation) where concentrated infusions were previously unfeasible [3] [5].

Table 4: Structural Evolution of Podophyllotoxin-Derived Anticancer Agents

GenerationRepresentative AgentsKey Structural FeaturesSolubility Enhancement Strategy
NaturalPodophyllotoxinC4-α, 4'-OCH₃, no sugarNone (insoluble)
First-gen SemisyntheticEtoposide, TeniposideC4-β glucoside, 4'-OHOrganic solvents/surfactants
ProdrugEtoposide phosphateC4-β glucoside, 4'-phosphate esterPhosphate esterification
Second-genGL-331, TOP-53C4-β amino acid or alkylamine substituentsCationic side chains

This prodrug strategy became a paradigm for other insoluble anticancer agents (e.g., fosfestrol, prednisolone phosphate), highlighting phosphate esterification as a versatile tool for enhancing hydrophilicity while maintaining target engagement [9].

Properties

Product Name

ETOPOSIDE PHOSPHATE

IUPAC Name

[4-[5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate

Molecular Formula

C29H33O16P

Molecular Weight

668.5 g/mol

InChI

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)

InChI Key

LIQODXNTTZAGID-UHFFFAOYSA-N

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.